6-Nitro-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Description

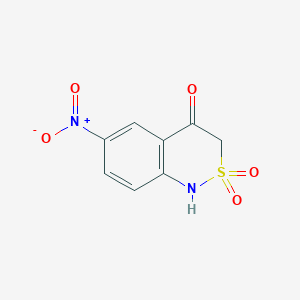

6-Nitro-2λ⁶,1-benzothiazine-2,2,4(1H,3H)-trione is a benzothiazine derivative characterized by a bicyclic framework incorporating a nitro group at the 6-position and three ketone oxygen atoms (trione system). Its structure comprises a benzene ring fused to a thiazine ring, with the sulfur atom in a sulfone (S=O) configuration. The nitro group at position 6 confers electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No. |

143184-89-8 |

|---|---|

Molecular Formula |

C8H6N2O5S |

Molecular Weight |

242.21 g/mol |

IUPAC Name |

6-nitro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one |

InChI |

InChI=1S/C8H6N2O5S/c11-8-4-16(14,15)9-7-2-1-5(10(12)13)3-6(7)8/h1-3,9H,4H2 |

InChI Key |

HKIMBRKPIUKUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NS1(=O)=O |

Origin of Product |

United States |

Biological Activity

6-Nitro-2,1-benzothiazine-2,2,4(1H,3H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazine core with a nitro group at the 6-position. Its chemical formula is , and it exhibits notable stability under various conditions.

Antimicrobial Activity

Research indicates that derivatives of 6-nitrobenzothiazine exhibit potent antimicrobial properties. A study conducted by Mohammed et al. (2016) evaluated various derivatives for their activity against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Nitro-2,1-benzothiazine | E. coli | 32 µg/mL |

| 6-Nitro-2,1-benzothiazine | S. aureus | 16 µg/mL |

| 6-Nitro-2,1-benzothiazine | P. aeruginosa | 64 µg/mL |

These results suggest that the compound has a promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. A study published in Mycopathologia reported the following findings:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 6-Nitro-2,1-benzothiazine | Candida albicans | 8 µg/mL |

| 6-Nitro-2,1-benzothiazine | Aspergillus niger | 16 µg/mL |

These findings indicate that the compound is effective against common fungal pathogens and may be useful in treating fungal infections.

Anticancer Activity

The anticancer potential of 6-nitrobenzothiazine derivatives has been explored in various studies. For instance, Zhang et al. (2019) investigated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 10 |

The results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Synthesis and Evaluation of Derivatives

A comprehensive study by Khan et al. (2020) focused on synthesizing various derivatives of 6-nitrobenzothiazine and evaluating their biological activities. The study highlighted that modifications at specific positions on the benzothiazine ring significantly influenced biological efficacy. For example:

- Derivatives with alkyl substitutions showed enhanced antimicrobial activity.

- Halogenated derivatives exhibited improved anticancer properties compared to the parent compound.

This case underscores the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazine Family

Key Observations :

- Functional Group Impact : The trione system (vs. thione in or single ketone in ) increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .

- Synthetic Routes : Unlike the bromo-ethyl derivative (synthesized via alkylation ), nitro-substituted benzothiazines likely require nitration steps, which may pose regioselectivity challenges.

Physicochemical Properties

- Acidity : The trione system confers strong acidity (pKa ~2), similar to saccharin derivatives . This contrasts with the neutral thione group in 6-nitro-1,3-benzothiazole-2(3H)-thione .

- Thermal Stability : Sulfone-containing compounds (e.g., ) exhibit higher thermal stability than thiones due to stronger S=O bonds.

- Crystallinity : The planar structure of 6-nitro-1,3-benzothiazole-2(3H)-thione facilitates dense crystal packing , whereas bulky substituents (e.g., ethyl in ) may reduce packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.